molecular formula C15H13IO B1345427 4-Ethyl-3'-iodobenzophenone CAS No. 951885-12-4

4-Ethyl-3'-iodobenzophenone

Cat. No.: B1345427
CAS No.: 951885-12-4
M. Wt: 336.17 g/mol
InChI Key: BINIEUUJZAIYLP-UHFFFAOYSA-N
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Description

4-Ethyl-3’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where an ethyl group is attached to the fourth position of one benzene ring, and an iodine atom is attached to the third position of the other benzene ring.

Mechanism of Action

Mode of Action

It has been reported that similar compounds may be used as substrates for palladium-catalyzed coupling reactions . This suggests that 4-Ethyl-3’-iodobenzophenone might interact with its targets through similar mechanisms, leading to changes in the targets’ functions.

Biochemical Pathways

The specific biochemical pathways affected by 4-Ethyl-3’-iodobenzophenone are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3’-iodobenzophenone typically involves the iodination of 4-ethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective iodination .

Industrial Production Methods: Industrial production of 4-Ethyl-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3’-iodobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-3’-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies and studying reaction mechanisms.

    Biology and Medicine: The compound can be used in the design of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

    4-Methyl-3’-iodobenzophenone: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethyl-4’-iodobenzophenone: Iodine atom attached to the fourth position instead of the third position.

    4-Ethyl-3’-bromobenzophenone: Bromine atom instead of iodine.

Uniqueness: 4-Ethyl-3’-iodobenzophenone is unique due to the specific positioning of the ethyl and iodine groups, which affects its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly suitable for coupling reactions, while the ethyl group can influence the compound’s physical and chemical properties .

Properties

IUPAC Name

(4-ethylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINIEUUJZAIYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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